(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
“(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol”, also known as α-Ethyl-4-(methylthio)-5-pyrimidinemethanol, is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it, including an ethylamino group, a methylthio group, and a methanol group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.8±32.0 °C and a predicted density of 1.20±0.1 g/cm3 at 20 °C and 760 Torr. Its pKa is predicted to be 13.09±0.20 .Scientific Research Applications
Parkinson's Disease Research : A study explored the synthesis of a PET agent, [11C]HG-10-102-01, which is derived from a compound structurally similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol. This agent shows potential for imaging LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity : Compounds containing the pyrimidine moiety, similar to this compound, have been synthesized and evaluated for their antimicrobial properties. One such study found significant antimicrobial activity against Staphylococcus aureus (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
Synthesis of Pyrimidine Derivatives : Research in the field of organic chemistry has focused on synthesizing various pyrimidine-annelated heterocycles, which have applications in medicinal chemistry and drug development. These compounds, including those similar to this compound, have shown potential in various therapeutic applications (Majumdar, Das, & Jana, 1998).
Chemosensors for Metal Ions : Pyrimidine derivatives have been used in the synthesis of chemosensors for detecting metal ions. A study on naphthoquinone-based chemosensors demonstrated the potential of these compounds in molecular recognition and selective detection of specific metal ions (Gosavi-Mirkute et al., 2017).
Cancer Research : Several pyrimidine derivatives show promising anticancer activity. A study on novel pyrazole derivatives with pyrimidinone moieties, structurally related to this compound, found these compounds to exhibit higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are cyclin-dependent protein kinases (CDKs) , especially CDK12 and/or CDK13 . CDKs play a crucial role in cell cycle regulation and transcription, making them important targets for therapeutic intervention.
Mode of Action
This compound acts by inhibiting CDK12 and/or CDK13 . It is selective for CDK12 and/or CDK13 as compared to CDK7 . In addition to selectively inhibiting CDK12 and/or CDK13, the compounds also act as selective Cyclin K degraders , thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity.
Biochemical Pathways
The inhibition of CDK12 and/or CDK13 and degradation of Cyclin K by this compound affects the cell cycle regulation and transcription pathways . The downstream effects include the disruption of cell proliferation and transcription, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis , particularly in cancer cells . By inhibiting CDK12 and/or CDK13 and degrading Cyclin K, the compound disrupts cell cycle regulation and transcription, leading to these effects .
Properties
IUPAC Name |
[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4,12H,3,5H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOUHFYODXAQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1CO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442071 | |
Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185040-34-0 | |
Record name | [4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185040-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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